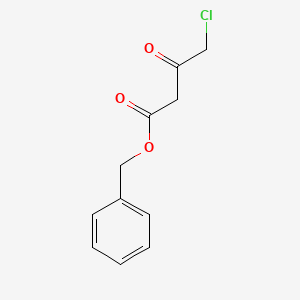

Benzyl 4-chloro-3-oxobutanoate

Description

Fundamental Chemical Structure and Reactivity Profile of the β-Keto Ester Moiety

The core of Benzyl (B1604629) 4-chloro-3-oxobutanoate's reactivity lies in its β-keto ester functionality. This structural motif consists of a ketone group located on the beta-carbon relative to the ester's carbonyl group. pearson.com This arrangement confers distinct chemical properties, most notably the heightened acidity of the α-hydrogens (the hydrogens on the carbon between the two carbonyl groups).

This acidity allows for the easy formation of a stabilized enolate ion in the presence of a base. This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, such as alkylation. aklectures.com Furthermore, β-keto esters can undergo hydrolysis to form a β-keto acid, which can then be readily decarboxylated to yield a ketone. aklectures.com This sequence provides a powerful method for synthesizing more complex ketones. aklectures.com The Claisen condensation is a classic reaction that produces β-keto esters, highlighting their importance as synthetic intermediates. libretexts.org

Strategic Importance of the 4-Chloro Substituent for Synthetic Transformations

The chlorine atom at the 4-position (the α-position relative to the ketone) is a critical feature for synthetic applications. As a good leaving group, the chloro substituent makes the α-carbon susceptible to nucleophilic substitution reactions. chemshuttle.com This reactivity allows for the introduction of a wide range of functional groups at this position, significantly diversifying the molecular framework. chemshuttle.comuwindsor.ca

For example, the reaction of α-halo ketones with nucleophiles is a fundamental method for constructing new bonds and is a key step in the synthesis of many important compounds, including various heterocycles. uwindsor.camdpi.com The presence of the chlorine atom provides a reactive handle that can be exploited to build more complex structures, such as those found in pharmaceutical agents and specialty chemicals. chemshuttle.comnih.gov The synthesis of γ-halo ketones is of particular interest as these motifs are precursors to many biologically active molecules. nih.gov

The Benzyl Ester as a Protecting Group and Functional Handle

The benzyl ester component of the molecule serves a dual purpose. Primarily, it functions as a protecting group for the carboxylic acid functionality. chemshuttle.com In multi-step syntheses, it is often necessary to prevent a functional group from reacting while another part of the molecule is being modified. wikipedia.org The benzyl ester is stable under a variety of reaction conditions but can be selectively removed when desired. libretexts.org

The most common method for deprotection of a benzyl ester is through catalytic hydrogenolysis (e.g., using hydrogen gas with a palladium-on-carbon catalyst), which cleaves the benzyl group to regenerate the carboxylic acid. wikipedia.orglibretexts.orgsynarchive.com This mild deprotection condition is a key advantage, as it does not affect many other functional groups. This strategy of "orthogonal protection," where different protecting groups can be removed under distinct conditions, is a cornerstone of modern organic synthesis, particularly in peptide and nucleotide chemistry. wikipedia.orgacs.org

Overview of Research Trajectories and Academic Significance

Benzyl 4-chloro-3-oxobutanoate is a valuable intermediate in various research areas. Its utility is demonstrated in the synthesis of complex heterocyclic systems. For instance, it serves as a precursor in the construction of β-lactam antibiotics and other heterocyclic compounds where the β-keto ester framework is a crucial structural element. chemshuttle.com Research has shown its application in the synthesis of furan (B31954) derivatives through reactions with α-halo ketones. uwindsor.ca

It has also been used in the synthesis of chromene derivatives through condensation reactions with salicylaldehydes. niscpr.res.in Furthermore, studies have explored its alkylation with various haloalkanes, demonstrating its role as a versatile platform for generating diverse molecular structures. researchgate.net The compound is also a reagent in the preparation of other synthetically useful molecules, including cephalosporin (B10832234) antibiotics and penicillin derivatives. chemicalbook.com Its role as a building block for α-thio ketones has also been investigated. beilstein-journals.org

Structure

3D Structure

Properties

IUPAC Name |

benzyl 4-chloro-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO3/c12-7-10(13)6-11(14)15-8-9-4-2-1-3-5-9/h1-5H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIJGDSYLHMOGOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00573860 | |

| Record name | Benzyl 4-chloro-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32807-27-5 | |

| Record name | Benzyl 4-chloro-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Preparation of Benzyl 4 Chloro 3 Oxobutanoate

Direct Esterification Routes

The most fundamental approach to synthesizing benzyl (B1604629) 4-chloro-3-oxobutanoate is through the direct condensation of a suitable carboxylic acid precursor with benzyl alcohol. This method, a classic Fischer-Speier esterification, involves reacting the acid with an excess of the alcohol in the presence of a strong acid catalyst. byjus.com

Condensation of 4-chloro-3-oxobutanoic Acid Derivatives with Benzyl Alcohol

The reaction mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. This activation step enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by benzyl alcohol. byjus.commasterorganicchemistry.com A subsequent proton transfer and the elimination of a water molecule lead to the formation of the protonated ester, which is then deprotonated to yield the final product, benzyl 4-chloro-3-oxobutanoate. byjus.com

Influence of Catalysts and Reaction Conditions on Esterification Efficiency

The efficiency of direct esterification is highly dependent on the choice of catalyst and the reaction conditions employed. To shift the reaction equilibrium towards the product side, an excess of benzyl alcohol is often used, and the water generated during the reaction is continuously removed. byjus.commasterorganicchemistry.com This is typically achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene (B28343) or benzene (B151609). operachem.com

Strong acid catalysts are essential for this process. While specific documented examples for this compound are scarce, analogous esterifications utilize catalysts such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). operachem.com The reaction is generally conducted under reflux conditions to ensure a sufficient reaction rate.

Table 1: Typical Catalysts and Conditions for Fischer Esterification

| Catalyst | Typical Loading | Solvent | Conditions | Purpose |

| Sulfuric Acid (H₂SO₄) | Catalytic amount (e.g., 2-5 mol%) | Toluene or excess alcohol | Reflux | Proton source to activate the carboxylic acid. |

| p-Toluenesulfonic Acid (p-TsOH) | Catalytic amount (e.g., 5 mol%) | Toluene, Benzene | Reflux with Dean-Stark trap | Solid, less corrosive alternative to H₂SO₄; facilitates water removal. |

This table presents generalized conditions based on standard Fischer esterification protocols and analogous reactions. operachem.com

Transesterification Strategies

Interconversion from Simpler Alkyl 4-chloro-3-oxobutanoates (e.g., Ethyl Ester)

The transesterification of ethyl 4-chloro-3-oxobutanoate with benzyl alcohol represents a practical and efficient route to the target compound. This equilibrium reaction involves the exchange of the ethyl group of the starting ester with the benzyl group from the alcohol. The reaction can be catalyzed by acids, bases, or enzymes.

Acid catalysts are commonly employed to facilitate the transesterification of β-keto esters. Various environmentally benign and effective catalysts have been developed for this purpose. For instance, boric acid has been successfully used in the transesterification of ethyl acetoacetate (B1235776) with a range of alcohols, including benzyl alcohol. rsc.org Another highly effective system utilizes silica-supported boric acid (SiO₂–H₃BO₃) under solvent-free conditions, which has been shown to produce benzyl acetoacetate from methyl acetoacetate in yields as high as 95%.

Heterogeneous catalysts like the acidic form of the zeolite ferrierite (H-FER) have also been reported for the transesterification of β-keto esters under solvent-free conditions. rsc.orgucc.ie These catalysts are exceptionally stable and can be reused without significant loss of activity. rsc.org

Table 2: Catalyst Performance in Analogous Transesterification of β-Keto Esters with Benzyl Alcohol

| Starting Ester | Catalyst | Conditions | Yield | Reference |

| Methyl Acetoacetate | SiO₂–H₃BO₃ | 80°C, 4 hours, solvent-free | 95% | |

| Ethyl 2-methyl-3-oxobutanoate | H-Ferrierite | Not specified | Hindered reaction | rsc.orgucc.ie |

| Ethyl Acetoacetate | 2-chloro-1-methylpyridinium iodide (CMPI) / 4-dimethylaminopyridine (B28879) (DMAP) | Heating | Efficient conversion |

This table showcases catalyst systems used for the transesterification of β-keto esters closely related to ethyl 4-chloro-3-oxobutanoate.

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Lipases, a class of hydrolytic enzymes, are widely investigated for their ability to catalyze esterification and transesterification reactions in organic solvents. tandfonline.comresearchgate.netresearchgate.net

While the direct lipase-catalyzed transesterification of ethyl 4-chloro-3-oxobutanoate to its benzyl ester is not extensively documented, studies on the closely related substrate, ethyl 4-chloro-3-hydroxybutanoate, demonstrate the feasibility of this approach. Various lipases have been used for the resolution of esters of 4-chloro-3-hydroxybutanoic acid via transesterification. researchgate.net For example, a lipase (B570770) from Pseudomonas fluorescens (PFL) has been shown to catalyze the transesterification of ethyl 4-chloro-3-hydroxybutanoate. tandfonline.comresearchgate.net Similarly, Novozym 435, an immobilized lipase, has been used effectively in the resolution of this substrate through aminolysis, a related transformation. researchgate.net These findings suggest that lipases could be potent catalysts for the transesterification of the parent keto ester, ethyl 4-chloro-3-oxobutanoate, offering a mild and selective synthetic route.

Table 3: Lipase-Catalyzed Transformations of Related 4-Chloro-3-hydroxybutanoate Esters

| Substrate | Enzyme | Reaction Type | Key Finding | Reference |

| Ethyl 4-chloro-3-hydroxybutanoate | Pseudomonas fluorescens Lipase (PFL) | Transesterification | Effective biocatalytic conversion demonstrated. | tandfonline.comresearchgate.net |

| Esters of 4-chloro-3-hydroxybutanoic acid | Rhizomucor miehei Lipase | Transesterification | Found to be the most efficient lipase for resolution. | researchgate.net |

| Ethyl 4-chloro-3-hydroxybutanoate | Novozym 435 | Ammonolysis (Resolution) | High activity and enantioselectivity observed. | researchgate.net |

This table illustrates the application of lipases in transforming esters structurally similar to the target precursor, indicating the potential for enzymatic synthesis.

Enhanced Synthesis Under Specialized Conditions

Modern synthetic chemistry increasingly employs specialized conditions to enhance reaction rates, improve yields, and promote greener processes. The synthesis of this compound can be significantly optimized through the application of microwave irradiation, ultrasonic energy, and solvent-free reaction systems.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating a wide range of chemical transformations. jove.comsathyabama.ac.in The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields by ensuring rapid and uniform heating of the reaction mixture. jove.comresearchgate.net

In the context of synthesizing β-keto esters, microwave energy can be effectively applied to the transesterification step, where a precursor like ethyl acetoacetate is converted to the corresponding benzyl ester. beilstein-journals.org Studies on related transesterifications have shown that microwave heating, often in the presence of a catalyst like silver nitrate (B79036) (AgNO₃) or under solvent-free conditions, can achieve high yields in significantly shorter times compared to conventional heating methods. beilstein-journals.org For instance, the microwave-assisted synthesis of various β-keto esters has been accomplished in 3-6 minutes, a substantial improvement over the 30-45 minutes required for sonication or the 8-12 hours for conventional reflux. beilstein-journals.org

Furthermore, microwave assistance is valuable in halogenation reactions. Nucleophilic substitution reactions, including halogenations, are broadly enhanced by microwave irradiation, leading to quantitative yields in minutes. sathyabama.ac.in While a direct protocol for this compound is not extensively documented, the principles established in MAOS for both esterification and chlorination suggest a viable and highly efficient pathway.

Table 1: Comparison of Reaction Times for β-Keto Ester Synthesis

| Method | Typical Reaction Time | Reference |

|---|---|---|

| Conventional Heating (Reflux) | 8 - 12 hours | beilstein-journals.org |

| Ultrasonication | 30 - 45 minutes | beilstein-journals.org |

| Microwave-Assisted Synthesis (MWAS) | 3 - 6 minutes | beilstein-journals.org |

Ultrasonically Assisted Reaction Enhancement

Ultrasonic-assisted organic synthesis (UAOS) utilizes the energy of acoustic cavitation to accelerate chemical reactions. This physical process creates localized high-pressure and high-temperature zones, enhancing mass transfer and promoting reactions between immiscible reactants, a technique known as phase-transfer catalysis (PTC). mdpi.comresearchgate.net

The synthesis of esters and the introduction of halogens can be significantly enhanced by ultrasound. For example, the ultrasonically assisted synthesis of mandelic acid via PTC showed a significant enhancement in reaction yields under ambient conditions. mdpi.com In the context of β-keto esters, ultrasound has been used to promote the Pechmann reaction for coumarin (B35378) synthesis, where ethyl 4-chloro-3-oxobutanoate is a key reactant. ajpsonline.com These reactions, often performed under solvent-free conditions, benefit from the increased interfacial area between reactants provided by sonication, leading to faster reaction rates than mechanical mixing. mdpi.comajpsonline.com

The synthesis of benzyl esters, such as methyl-4-(benzyloxy) benzoate, has been successfully carried out in an ultrasonic processor, demonstrating the utility of this technique for the esterification step. researchgate.net The combination of ultrasound and PTC is also effective for generating reactive species like dichlorocarbene (B158193) from chloroform (B151607) in shorter times and with better yields, highlighting its potential for facilitating chlorination steps. mdpi.com

Solvent-Free Reaction Environments

Conducting reactions in solvent-free environments is a key principle of green chemistry, reducing waste and often simplifying product purification. Several synthetic steps relevant to this compound can be adapted to solvent-free conditions, frequently in conjunction with microwave or ultrasonic assistance.

The direct dichlorination of ketones and 1,3-dicarbonyls has been efficiently achieved using sulfuryl chloride under solvent-free conditions, yielding moderate to excellent results without the need for a catalyst. sci-hub.se Similarly, the α-selective chlorination of phenylacetic acids has been performed using trichloroisocyanuric acid (TCCA) under solvent-free conditions. researchgate.net

Transesterification reactions to form benzyl esters from precursors like methyl or ethyl acetoacetate have also been optimized for solvent-free systems. One sustainable method employs a recyclable SiO₂–H₃BO₃ catalyst at 80°C, achieving yields up to 95%. Microwave-assisted, solvent-free transesterification of β-keto esters using a catalytic amount of AgNO₃ adsorbed on silica (B1680970) gel is another highly efficient approach. beilstein-journals.org The combination of solvent-free conditions with ultrasonic irradiation has proven effective in the synthesis of coumarins from ethyl 4-chloro-3-oxobutanoate, demonstrating the feasibility of this approach for reactions involving the target compound's structural analogs. ajpsonline.com

Chemo-Selective Introduction of the 4-Chloro Moiety

A critical step in the synthesis of this compound is the chemo-selective introduction of the chlorine atom at the C-4 position (the α-carbon relative to the ketone). This requires a chlorinating agent that will selectively react at this active methylene (B1212753) position without affecting the benzyl ester or the aromatic ring. The synthesis typically starts with a precursor such as Benzyl 3-oxobutanoate (benzyl acetoacetate).

The α-hydrogens of β-keto esters are acidic due to the electron-withdrawing effects of the two adjacent carbonyl groups, which stabilize the resulting enolate anion through resonance. uomosul.edu.iq This makes the α-carbon a prime target for electrophilic halogenation.

Common and effective reagents for the α-chlorination of β-keto esters include N-Chlorosuccinimide (NCS) and Sulfuryl Chloride (SO₂Cl₂) .

N-Chlorosuccinimide (NCS): NCS is a mild and widely used electrophilic chlorine source for the α-chlorination of carbonyl compounds. jst.go.jpthieme-connect.com The reaction is often catalyzed by organocatalysts or metal complexes to achieve high yields and, in some cases, high enantioselectivity. mdpi.comjst.go.jpacs.org For instance, the chlorination of cyclic β-keto esters with NCS can be promoted by bifunctional catalysts, proceeding in high yields. thieme-connect.com The reaction typically involves the formation of an enolate intermediate which then attacks the electrophilic chlorine of NCS. mdpi.com

Sulfuryl Chloride (SO₂Cl₂): This reagent is effective for the halogenation of active methylene compounds. researchgate.net It can be used for the direct dichlorination of ketones under solvent-free conditions, but with controlled stoichiometry, it can be used for monochlorination. sci-hub.se

The choice of base or catalyst is crucial for controlling the reaction. A weak base is often employed to generate the enolate nucleophile without promoting side reactions like hydrolysis of the ester.

Table 2: Reagents for Chemo-Selective α-Chlorination of β-Keto Esters

| Chlorinating Reagent | Typical Conditions | Key Features | Reference |

|---|---|---|---|

| N-Chlorosuccinimide (NCS) | Toluene, often at low temperatures (-78 to 25 °C), with a catalyst (e.g., organocatalyst, Zn(OAc)₂) | Mild conditions, high yields, potential for asymmetric synthesis. | mdpi.comjst.go.jpthieme-connect.comacs.org |

| Sulfuryl Chloride (SO₂Cl₂) | Often neat (solvent-free) or in an inert solvent like CH₂Cl₂. | Strong chlorinating agent, can lead to dichlorination if not controlled. | researchgate.netsci-hub.se |

| Trichloroacetonitrile (Cl₃CCN) | Ether solvent with a base (e.g., K₂CO₃, DBU). | An alternative C-chloro electrophilic source. | rsc.org |

Purification and Isolation Techniques for Synthetic Products

Following the synthesis, the crude product, this compound, must be purified to remove unreacted starting materials, catalysts, and byproducts. The standard techniques employed for the purification of β-keto esters are generally applicable.

Column Chromatography is the most common and effective method for isolating compounds of this type. jst.go.jp The crude reaction mixture is loaded onto a column packed with a solid stationary phase, typically silica gel. A solvent system (mobile phase), usually a mixture of nonpolar and polar solvents, is then passed through the column. For compounds like this compound and its analogs, a common eluent system is a gradient of hexane (B92381) and ethyl acetate . jst.go.jprsc.org The polarity of the solvent mixture is gradually increased, allowing for the separation of components based on their affinity for the stationary phase. Fractions are collected and analyzed, often by Thin Layer Chromatography (TLC), to identify and combine those containing the pure product.

Other potential purification methods include:

Distillation: If the product is a thermally stable liquid with a distinct boiling point different from impurities, vacuum distillation can be an effective purification method. Current time information in Bangalore, IN.

Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent can be used to obtain a highly pure crystalline product. Current time information in Bangalore, IN.

Aqueous Workup: Before chromatographic purification, an aqueous workup is often performed. This involves washing the organic layer with water, a mild base (like NaHCO₃ solution) to remove acidic impurities, and brine to remove residual water, followed by drying over an anhydrous salt like Na₂SO₄. beilstein-journals.orgacs.org

Chemical Transformations and Reaction Pathways of Benzyl 4 Chloro 3 Oxobutanoate

Reactions Involving the Active Methylene (B1212753) Group (C-2 Position)

The carbon atom at the C-2 position is highly activated, making it a potent nucleophile after deprotonation by a base. This reactivity is central to many of the synthetic applications of β-keto esters, allowing for the introduction of various substituents at this position.

The acetoacetic ester synthesis is a classic method for preparing ketones from alkyl halides and β-keto esters. jove.com In this process, a base is used to abstract an acidic α-proton from the β-keto ester, generating a doubly stabilized enolate ion. jove.com This enolate then acts as a nucleophile, attacking an alkyl halide in an SN2 reaction to form a new carbon-carbon bond. jove.com

The active methylene group of Benzyl (B1604629) 4-chloro-3-oxobutanoate contains two acidic protons, allowing for the possibility of both mono- and di-alkylation. The extent of alkylation can be controlled by the stoichiometry of the reagents. Using one equivalent of base and alkylating agent typically favors the formation of the mono-alkylated product.

A second deprotonation and subsequent reaction with another equivalent of an alkylating agent can then yield the di-alkylated product. However, controlling the reaction to stop at a single substitution can be challenging. Once the first alkyl group is introduced, a second substitution reaction can be facilitated, often leading to polyalkylation products. libretexts.org To achieve a high yield of the mono-alkylation product, a significant excess of the starting ester is often required. libretexts.org

Enolates are ambident nucleophiles, meaning they can react at two different sites: the α-carbon (C-alkylation) or the oxygen atom (O-alkylation). For β-keto esters like Benzyl 4-chloro-3-oxobutanoate, C-alkylation is generally the predominant pathway, especially when using common alkyl halides under conditions that favor thermodynamic control.

However, the reaction can be complex. In a study involving the related methyl 4-chloro-3-oxobutanoate, alkylation with dibromoalkanes in the presence of potassium carbonate did not lead to the expected C-alkylation products. researchgate.net Instead, the reaction proceeded through an initial self-condensation of the ester, followed by O-alkylation of the resulting cyclic diketone to yield enol ethers. researchgate.net This highlights that reaction pathways can deviate from the expected C-alkylation depending on the specific substrates and conditions employed. researchgate.net

The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen to a carbonyl group, which is then followed by a dehydration reaction to yield an α,β-unsaturated product. wikipedia.orgsigmaaldrich.com this compound, with its active methylene group, is a suitable substrate for this transformation. The reaction is typically catalyzed by a weak base. wikipedia.org

Detailed studies on the closely related ethyl 4-chloro-3-oxobutanoate provide significant insight into the expected reactivity of the benzyl analogue in Knoevenagel condensations with various aromatic aldehydes. scielo.brscielo.br

The Knoevenagel condensation product, an alkene, can exist as either the (E) or (Z) diastereomer. The ratio of these isomers is influenced by the reaction conditions and the structure of the reactants, particularly the aromatic aldehyde. Research conducted on ethyl 4-chloro-3-oxobutanoate shows that reactions with different aromatic aldehydes yield varying E/Z ratios, with the (E)-isomer generally being the major product. scielo.br For example, the reaction with 4-chlorobenzaldehyde (B46862) gave an E/Z ratio of 85:15, while the reaction with 2-furaldehyde resulted in a ratio of 56:44. scielo.br

The table below summarizes the results from Knoevenagel condensations between various aromatic aldehydes and ethyl 4-chloro-3-oxobutanoate, which serves as a model for the reactivity of the benzyl ester. scielo.brscielo.br

| Aromatic Aldehyde | Reaction Time (h) | Yield (%) | (E)/(Z) Ratio |

|---|---|---|---|

| 4-Chlorobenzaldehyde | 0.5 | 84 | 85/15 |

| 4-Methoxybenzaldehyde | 0.5 | 78 | 80/20 |

| 2-Thiophenecarboxaldehyde | 2.0 | 58 | 70/30 |

| 2-Furaldehyde | 2.0 | 44 | 56/44 |

| Benzaldehyde | 1.0 | 75 | 75/25 |

| Piperonal | 0.5 | 81 | 80/20 |

The choice of catalyst and solvent system is crucial for the efficiency of the Knoevenagel condensation. A common catalytic system involves a weak amine base like morpholine, often with an acid co-catalyst such as acetic acid. scielo.brscielo.br

Furthermore, there is a growing interest in developing more environmentally benign protocols. Ionic liquids have emerged as effective "green" solvents for this reaction. scielo.br Knoevenagel condensations of ethyl 4-chloro-3-oxobutanoate with aromatic aldehydes have been successfully carried out in the ionic liquid 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([bmim(NTf2)]). scielo.br These reactions, catalyzed by morpholine/acetic acid, proceed in good yields (44-84%) at room temperature with short reaction times (0.5 to 2 hours). scielo.brscielo.br This approach represents a significant improvement over traditional methods that require refluxing in organic solvents like benzene (B151609) or toluene (B28343). scielo.brscielo.br An added advantage is the potential for reusing the ionic liquid, further enhancing the sustainability of the process. scielo.br

Knoevenagel Condensation and Related Reactions with Aldehydes

Reactions of the Carbonyl Functionality (C-3 Position)

The electrophilic nature of the C-3 carbonyl carbon in this compound makes it susceptible to nucleophilic attack, leading to a range of important chemical modifications.

Reduction Reactions to β-Hydroxy Esters

The reduction of the C-3 keto group in β-keto esters like this compound yields the corresponding β-hydroxy esters. These products are highly valuable chiral synthons, particularly in the pharmaceutical industry. The stereochemical outcome of this reduction is of paramount importance and can be controlled through various synthetic strategies.

Biocatalysis offers a green and highly selective method for the asymmetric reduction of β-keto esters. A variety of microorganisms and isolated enzymes have been shown to effectively catalyze the reduction of structurally similar compounds, such as ethyl and methyl 4-chloro-3-oxobutanoate, providing access to both (R)- and (S)-enantiomers of the corresponding β-hydroxy esters with high enantiomeric excess (e.e.).

Aldehyde reductases are a class of NADPH-dependent enzymes that have demonstrated significant utility in this transformation. For instance, the aldehyde reductase from Sporobolomyces salmonicolor has been successfully employed for the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate, yielding the corresponding (R)-4-chloro-3-hydroxybutanoate.

Whole-cell biocatalysts, particularly yeasts such as Saccharomyces cerevisiae (baker's yeast), are also widely used due to their operational simplicity and the presence of multiple reductase enzymes. The stereochemical preference of these yeast-mediated reductions can often be influenced by the specific strain and reaction conditions. For example, while many yeast strains predominantly yield the (S)-enantiomer, genetic engineering of baker's yeast has been explored to create strains that can selectively produce either the (R)- or (S)-β-hydroxy ester.

The table below summarizes the enantioselective bioreduction of 4-chloro-3-oxobutanoate esters using various biocatalysts.

| Biocatalyst | Substrate | Product Enantiomer | Enantiomeric Excess (e.e.) |

| Aldehyde Reductase (Sporobolomyces salmonicolor) | Ethyl 4-chloro-3-oxobutanoate | (R) | >98% |

| Escherichia coli (expressing aldehyde reductase) | Ethyl 4-chloro-3-oxobutanoate | (R) | >99% |

| Candida magnoliae | Ethyl 4-chloro-3-oxobutanoate | (S) | >97% |

| Baker's Yeast (Saccharomyces cerevisiae) | Ethyl 4-chloro-3-oxobutanoate | (S) | High |

While enantioselective reductions of prochiral β-keto esters have been extensively studied, diastereoselective reductions become critical when the substrate already possesses a stereocenter. For acyclic β-keto esters like this compound, diastereoselectivity would be a consideration if, for example, the benzyl group were to be substituted with a chiral moiety. In such cases, the stereochemical outcome of the carbonyl reduction is influenced by the existing chiral center.

General strategies for the diastereoselective reduction of β-keto esters often rely on chelation-controlled or non-chelation-controlled pathways. In chelation-controlled reductions, a Lewis acid is used to coordinate to both the C-3 carbonyl oxygen and the ester carbonyl oxygen, creating a rigid cyclic intermediate. The reducing agent then attacks the C-3 carbonyl from the less sterically hindered face, leading to a predictable diastereomer. Common reagents for this approach include zinc borohydride (B1222165) (Zn(BH₄)₂) and catecholborane.

Conversely, non-chelation-controlled reductions, often employing bulky reducing agents like L-selectride or K-selectride, favor attack from the face opposite to the larger substituent at the adjacent stereocenter, following Felkin-Anh or related models of asymmetric induction. The choice of reducing agent and reaction conditions is therefore crucial in directing the stereochemical outcome towards the desired diastereomer.

The structure of the β-keto ester substrate, particularly the nature of the ester group, can significantly influence the stereoselectivity of the reduction. It has been observed in yeast-mediated reductions of 4-chloro-3-oxobutanoates that the size of the ester alkyl group plays a role in determining the enantiomeric preference. A decrease in the size of the ester group (e.g., from ethyl to methyl) has been correlated with an increased preference for the formation of the (S)-enantiomer.

Condensation Reactions with Nitrogen-Containing Nucleophiles (e.g., Hydrazines, Diamines)

The C-3 carbonyl group of this compound can also undergo condensation reactions with various nitrogen-containing nucleophiles. These reactions are fundamental in the synthesis of a wide array of heterocyclic compounds.

The reaction of β-keto esters with hydrazines is a classic and widely used method for the synthesis of pyrazolone (B3327878) derivatives. In this reaction, the hydrazine (B178648) initially condenses with the C-3 carbonyl group to form a hydrazone intermediate. Subsequent intramolecular cyclization, involving the attack of the second nitrogen of the hydrazine onto the ester carbonyl, followed by the elimination of benzyl alcohol, leads to the formation of the pyrazolone ring.

For example, the reaction of a generic acetoacetic ester with phenylhydrazine (B124118) is a well-established route to 1-phenyl-3-methyl-5-pyrazolone. It is expected that this compound would react in a similar fashion with substituted and unsubstituted hydrazines to yield the corresponding 4-chloromethyl-substituted pyrazolones. The specific substituent on the hydrazine (e.g., phenyl, methyl, or an unsubstituted -NH₂) would determine the substituent at the N-1 position of the resulting pyrazolone ring.

The general reaction scheme for the synthesis of pyrazolones from β-keto esters and hydrazines is as follows:

Formation of Benzimidazole (B57391) Derivatives

Benzimidazoles are a significant class of heterocyclic compounds with a wide range of pharmacological activities. rsc.orgnih.gov The synthesis of benzimidazole derivatives often involves the condensation of an o-phenylenediamine (B120857) with a carbonyl-containing compound, such as a β-keto ester. nih.govjlu.edu.cnresearchgate.net

This compound serves as a key precursor in the synthesis of 1H-benzimidazoles. The reaction proceeds via a condensation reaction with o-phenylenediamines. A notable protocol involves the use of a tin(II) chloride (SnCl₂) catalyst. rsc.orgnih.gov In this process, the o-phenylenediamine reacts with the β-keto ester, leading to cyclization and the formation of the benzimidazole ring system. The versatility of β-keto esters in heterocyclic synthesis is well-documented, as they contain both electrophilic keto and ester groups, as well as a nucleophilic α-carbon. beilstein-journals.org

The general mechanism for benzimidazole formation from o-phenylenediamine and a β-keto ester involves an initial nucleophilic attack by one of the amine groups on the keto-carbonyl carbon, followed by an intramolecular cyclization with the loss of water and benzyl alcohol to form the aromatic benzimidazole ring.

Table 1: Synthesis of 1H-Benzimidazoles using a β-Keto Ester

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

|---|

Reactions Involving the Chloro Substituent (C-4 Position)

The chlorine atom at the C-4 position is situated on an α-carbon to a ketone, making it a reactive site for both nucleophilic substitution and dehalogenation. α-Halo ketones are recognized as potent alkylating agents due to the electron-withdrawing nature of the adjacent carbonyl group, which activates the C-Cl bond. wikipedia.org

The electrophilic nature of the C-4 carbon in this compound facilitates attack by a variety of nucleophiles. This reaction results in the displacement of the chloride ion and the formation of a new carbon-nucleophile bond. This reactivity is characteristic of α-halo ketones, which readily undergo substitution reactions. wikipedia.org

Common nucleophiles used in these reactions include amines, thiols, and carbanions. For instance, the reaction with primary or secondary amines can lead to the formation of α-amino ketones, which are important intermediates in the synthesis of more complex molecules. The presence of two electron-withdrawing groups (the carbonyl and the halide) enhances the reactivity of the α-carbon towards nucleophilic attack. wikipedia.org

The removal of the chlorine atom from the C-4 position can be accomplished through reductive dehalogenation. This process transforms the α-chloro ketone functionality into a ketone. wikipedia.org Various reducing agents can be employed for this purpose. The reduction of α-halo ketones can generate enolates as reactive intermediates, which can then be protonated to yield the dehalogenated ketone. wikipedia.org

This transformation is valuable for removing the halogen when it is no longer needed after serving its purpose as an activating group or a synthetic handle. The choice of reducing agent and reaction conditions is crucial to ensure the selective removal of the halogen without affecting other functional groups in the molecule, such as the benzyl ester or the ketone. wikipedia.org

Table 2: General Reactivity at the C-4 Chloro Position

| Reaction Type | Reagent Class | Product Type |

|---|---|---|

| Nucleophilic Substitution | Amines, Thiols, Carbanions | α-Substituted-β-keto ester |

Cleavage and Removal of the Benzyl Ester Group

The benzyl ester group is a common protecting group for carboxylic acids due to its relative stability and the specific conditions under which it can be selectively cleaved. The removal of the benzyl group, or debenzylation, yields the corresponding carboxylic acid.

A primary and widely used method for cleaving benzyl esters is catalytic hydrogenation. tcichemicals.comorganic-chemistry.org This reaction is typically carried out using a palladium catalyst, often on a carbon support (Pd/C), under an atmosphere of hydrogen gas (H₂). tcichemicals.com The process, known as hydrogenolysis, results in the formation of the carboxylic acid and toluene as a byproduct. organic-chemistry.org

Mild experimental conditions have been developed to permit the selective cleavage of benzyl protecting groups even in the presence of other reducible functionalities like aryl chlorides. epa.gov For instance, using triethylsilane and palladium chloride can achieve this chemoselectivity. epa.gov Alternative methods for benzyl ester cleavage include the use of strong acids, although this is limited to substrates that can tolerate acidic conditions. organic-chemistry.org Nickel boride has also been reported to chemoselectively cleave benzyl esters at ambient temperature to afford the parent carboxylic acids in high yields. organic-chemistry.org

Table 3: Methods for Benzyl Ester Cleavage

| Method | Reagents | Byproduct | Reference |

|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C | Toluene | tcichemicals.comorganic-chemistry.org |

| Chemoselective Reduction | Triethylsilane, PdCl₂ | Toluene | epa.gov |

| Chemical Cleavage | Nickel Boride in Methanol (B129727) | Toluene | organic-chemistry.org |

Applications in Asymmetric Synthesis and Chiral Building Blocks

Precursor to Enantiomerically Pure β-Hydroxy Esters

One of the most significant applications of benzyl (B1604629) 4-chloro-3-oxobutanoate is its role as a precursor to enantiomerically pure β-hydroxy esters. This transformation is typically achieved through asymmetric reduction of the keto group, a reaction that selectively produces one of the two possible enantiomers of the corresponding alcohol. nih.govasm.org

Utility in the Synthesis of Chiral Pharmaceuticals

Enantiomerically pure β-hydroxy esters are highly valuable intermediates in the pharmaceutical industry. nih.govscielo.br The stereoselective reduction of related compounds, such as ethyl 4-chloro-3-oxobutanoate, yields chiral building blocks essential for synthesizing a range of pharmaceuticals. nih.govnih.gov For instance, the resulting (R)- and (S)-4-chloro-3-hydroxybutanoate esters are key precursors for drugs like L-carnitine and β-lactam antibiotics. chemshuttle.comnih.govgoogle.com The benzyl ester functionality in benzyl 4-chloro-3-oxobutanoate offers the advantage of being a protecting group that can be removed under mild conditions in later synthetic steps. chemshuttle.com

| Chiral Intermediate | Precursor Compound | Application |

| (R)-4-chloro-3-hydroxybutanoate | Ethyl 4-chloro-3-oxobutanoate | Synthesis of L-carnitine |

| (S)-4-chloro-3-hydroxybutanoate | Ethyl 4-chloro-3-oxobutanoate | Synthesis of β-lactam antibiotics |

| Benzyl (S)-(+)-3-hydroxybutyrate | Benzyl acetoacetate (B1235776) | Chiral intermediate synthesis |

This table showcases the utility of related chloro-oxo-butanoates and acetoacetates in generating chiral intermediates for pharmaceuticals.

Intermediate for Natural Product Synthesis

The chiral β-hydroxy esters derived from the reduction of 4-chloro-3-oxobutanoates are also valuable intermediates in the synthesis of natural products. nih.gov The ability to control the stereochemistry at the newly formed hydroxyl group is crucial for constructing the complex and specific three-dimensional structures found in many natural compounds.

Role in the Synthesis of Optically Active Heterocyclic Compounds

This compound and its derivatives are instrumental in the synthesis of optically active heterocyclic compounds. chemshuttle.comethernet.edu.et These are cyclic compounds containing atoms of at least two different elements in their rings and are prevalent in medicinal chemistry. ethernet.edu.etbeilstein-journals.org The reactive sites on the this compound molecule allow for its incorporation into various ring systems. For example, it can be used in condensation reactions, such as the Friedländer condensation, to produce substituted quinolines, which are important scaffolds in drug discovery. beilstein-journals.org

Mechanistic Investigations and Reaction Engineering

Detailed Reaction Mechanism Elucidation for Key Transformations

The enzymatic reduction of Benzyl (B1604629) 4-chloro-3-oxobutanoate to its corresponding chiral hydroxy ester is a process of significant industrial interest. Elucidating the reaction mechanism provides the foundation for rational enzyme and reaction engineering.

Kinetic Studies of Enzyme-Catalyzed Processes

Kinetic studies are fundamental to understanding the efficiency and behavior of enzymes in the reduction of β-ketoesters like Benzyl 4-chloro-3-oxobutanoate. These studies typically involve determining key parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax).

For instance, research on an aldehyde reductase (ARII) from the yeast Sporobolomyces salmonicolor AKU4429, which catalyzes the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate (a related compound), revealed a Km of 1.82 mM and a Vmax of 350 μmol min−1 mg−1 for the substrate. nih.gov Such data is vital for comparing the efficiency of different enzymes and for designing optimal reactor conditions. Another study on a yeast carbonyl reductase showed a Km of 0.060 mM and Vmax of 54.1 µmol/min/mg for a similar substrate, highlighting the diversity in enzyme kinetics. tandfonline.com

| Enzyme Source | Substrate | Km (mM) | Vmax (μmol min-1 mg-1) | Cofactor | Reference |

| Sporobolomyces salmonicolor AKU4429 (ARII) | Ethyl 4-chloro-3-oxobutanoate | 1.82 | 350 | NADPH | nih.gov |

| Yeast Carbonyl Reductase | Ethyl 4-chloro-3-oxobutanoate | 0.060 | 54.1 | NADPH | tandfonline.com |

| Saccharomyces cerevisiae (AKR 163) | Substrates with electron-withdrawing groups | 0.38 - 0.9 | Not Specified | Not Specified | researchgate.net |

Role of Cofactors and Enzyme Stability in Biocatalysis

The reduction of the keto group in this compound is a stereoselective process that relies on a hydride transfer from a nicotinamide (B372718) cofactor, typically NADPH or NADH. nih.govtandfonline.com The regeneration of these expensive cofactors is a critical aspect of reaction engineering for the economic viability of the process. Whole-cell biocatalysis is often preferred as the cellular machinery naturally recycles the cofactors. mdpi.comacs.org For instance, the use of glucose and glucose dehydrogenase is a common strategy for in-situ NADPH regeneration. tandfonline.comnih.gov

Analysis of Inhibitory Effects in Biotransformations

Substrate and product inhibition are common challenges in biocatalytic processes. High concentrations of the substrate, this compound, or its analogs can lead to a decrease in enzyme activity. Research on the aldehyde reductase ARII from Sporobolomyces salmonicolor showed strong substrate inhibition at excess concentrations of ethyl 4-chloro-3-oxobutanoate. nih.gov Similarly, kinetic studies of an α-ketoamide reductase from Saccharomyces cerevisiae revealed strong substrate inhibition by substrates containing electron-withdrawing groups, with Ki values ranging from 0.29 to 0.6 mM. researchgate.net

Site-directed mutagenesis has been employed to mitigate substrate inhibition. For example, mutations in the dinucleotide-binding motif of ARII (G19→A and G22→A) resulted in enzymes that were not inhibited by high concentrations of the substrate. nih.gov Understanding these inhibitory effects is essential for developing robust and efficient biocatalytic systems.

Stereochemical Control Mechanisms

The production of a specific stereoisomer of the corresponding hydroxy ester is often the primary goal of the enzymatic reduction of this compound. This requires precise control over the stereochemistry of the reaction.

Origin of Enantioselectivity in Enzymatic Reductions

The enantioselectivity of an enzymatic reduction is determined by the three-dimensional structure of the enzyme's active site. The enzyme orients the prochiral ketone substrate in a specific manner relative to the hydride-donating cofactor, leading to the preferential formation of one enantiomer over the other.

Different enzymes exhibit different stereopreferences. For example, an aldehyde reductase (ARI) from Sporobolomyces salmonicolor reduces ethyl 4-chloro-3-oxobutanoate to the (R)-enantiomer, while another reductase (ARII) from the same organism produces the (S)-enantiomer with high enantiomeric excess (92.7% ee). nih.gov Similarly, reductases from Baker's yeast, YDL124W, produce the (S)-enantiomer of ethyl 4-chloro-3-hydroxybutanoate, while YOR120W and YOL151W yield the (R)-form. researchgate.net This highlights the availability of a "toolbox" of enzymes to synthesize either enantiomer of the desired product. researchgate.net The stereochemical outcome is dictated by the specific interactions between the substrate and the amino acid residues lining the active site.

| Enzyme/Organism | Substrate | Product Enantiomer | Enantiomeric Excess (ee) | Reference |

| Sporobolomyces salmonicolor (ARI) | Ethyl 4-chloro-3-oxobutanoate | (R) | Not Specified | nih.gov |

| Sporobolomyces salmonicolor (ARII) | Ethyl 4-chloro-3-oxobutanoate | (S) | 92.7% | nih.gov |

| Saccharomyces cerevisiae (YDL124W) | Ethyl 4-chloro-3-oxobutanoate | (S) | >99% | researchgate.net |

| Saccharomyces cerevisiae (YOR120W) | Ethyl 4-chloro-3-oxobutanoate | (R) | >99% | researchgate.net |

| Saccharomyces cerevisiae (YOL151W) | Ethyl 4-chloro-3-oxobutanoate | (R) | >99% | researchgate.net |

| Aureobasidium pullulans | Ethyl 4-chloro-3-oxobutanoate | (S) | Not Specified | google.com |

Factors Governing Diastereoselectivity in Multi-Chiral Center Formation

While the enzymatic reduction of this compound itself creates a single new stereocenter, subsequent reactions can introduce additional chiral centers. For instance, in the synthesis of complex molecules like tetrahydro-β-carbolines, the stereochemistry of the initial chiral alcohol can direct the formation of subsequent stereocenters. researchgate.net The diastereoselectivity of such multi-step reactions is governed by a combination of factors, including the stereochemistry of the starting material, the reaction conditions, and the nature of the catalysts or reagents used.

In the context of Knoevenagel condensation followed by a Hantzsch reaction, the initial formation of a benzyl ether from ethyl 4-chloro-3-oxobutanoate and benzyl alcohol leads to an intermediate that influences the stereochemical outcome of the subsequent cyclization. nih.gov The steric and electronic properties of the substituents on the reactants play a crucial role in directing the approach of the reagents, thereby controlling the formation of specific diastereomers. For example, the use of a bulky O-benzyl group can lead to high anti-selectivity in three-component condensation reactions. researchgate.net The choice of solvent and catalyst can also significantly impact the diastereomeric ratio of the final product. iranchembook.ir

Process Optimization for Industrial Scale-Up

The industrial-scale synthesis of this compound and its derivatives is critical for their application as key intermediates, particularly in the pharmaceutical industry for producing chiral compounds. chemshuttle.comgoogle.com Process optimization focuses on enhancing reaction efficiency, yield, and cost-effectiveness, while ensuring product quality and sustainable manufacturing practices. Key areas of investigation include the development of advanced reaction systems and the implementation of strategies for catalyst recovery and reuse.

Development of Efficient Reaction Systems (e.g., Organic Solvent-Water Diphasic Systems)

A significant challenge in the synthesis of derivatives from 4-chloro-3-oxobutanoate esters is the instability of the substrate in aqueous media and the potential for enzyme inhibition by both the substrate and the product. asm.org To address these issues, biphasic reaction systems, particularly organic solvent-water systems, have been developed and proven highly effective. asm.org

One notable application is in the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate, a process that shares key principles with the conversion of its benzyl analogue. Research has demonstrated that an n-butyl acetate-water diphasic system can overcome the limitations observed in a purely aqueous environment. asm.org In the aqueous phase, the substrate is unstable, and both the substrate and the resulting product can inhibit and inactivate the enzymes used for the conversion (e.g., aldehyde reductase and glucose dehydrogenase for cofactor recycling). asm.org

The diphasic system mitigates these problems by maintaining a low concentration of the substrate and product in the aqueous phase where the enzymatic reaction occurs, while the bulk of these compounds remains in the organic solvent layer. asm.org This partitioning effect prevents substrate degradation and reduces enzyme inhibition, leading to a significant improvement in reaction efficiency and yield. asm.org In a scaled-up reaction using an n-butyl acetate-water system for the reduction of the ethyl ester, a molar yield of 95.4% was achieved. asm.org

Further advancements in reaction engineering include the use of enzyme membrane reactors (EMRs). This technology couples the enzymatic reaction with an extraction process, allowing for continuous production and separation. google.com In a method for preparing ethyl (S)-4-chloro-3-hydroxybutyrate, carbonyl reductase and glucose dehydrogenase are immobilized in an EMR. google.com This setup not only facilitates the efficient conversion of the substrate but also simplifies the separation of the product and the retention of the enzymes for reuse. google.com

Table 1: Comparison of Reaction Systems for Asymmetric Reduction of Ethyl 4-Chloro-3-Oxobutanoate

| Reaction System | Key Features | Advantages | Reported Molar Yield | Reference |

|---|---|---|---|---|

| Aqueous System | Single-phase reaction in water/buffer. | Simple setup. | Lower due to substrate instability and enzyme inhibition. | asm.org |

| n-Butyl Acetate-Water Diphasic System | Two-phase system; enzymes in aqueous phase, substrate/product mainly in organic phase. | Overcomes substrate instability; reduces enzyme inhibition; improves product yield. | 95.4% | asm.org |

| Enzyme Membrane Reactor (EMR) | Immobilized enzymes in a reactor with a membrane for product separation. | Allows continuous processing; facilitates enzyme recovery and recycling; couples reaction and extraction. | High efficiency. | google.com |

Recovery and Recycling of Catalysts

The economic viability and sustainability of industrial-scale synthesis heavily depend on the ability to recover and recycle catalysts. This applies to both biocatalysts (enzymes) and chemical catalysts.

In enzymatic reductions of alkyl 4-chloro-3-oxobutyrates, enzymes like aldehyde reductase (from Sporobolomyces salmonicolor) and glucose dehydrogenase (for NADPH regeneration) are employed. asm.orgnih.gov The use of an organic solvent-water diphasic system not only enhances stability but also aids in catalyst recycling. After the reaction, the aqueous phase containing the enzymes can be separated and reused. asm.org An even more robust solution is the immobilization of these enzymes within an enzyme membrane reactor, which physically retains the enzymes while allowing the product stream to pass through, enabling straightforward reuse for multiple batches. google.com

For non-enzymatic processes, heterogeneous catalysts are preferred for their ease of separation from the reaction mixture. For instance, in large-scale esterification reactions, reusable heterogeneous sulfonic acid resins have been effectively used. These solid-acid catalysts can be easily filtered out and have been shown to be reusable for up to 10 cycles, significantly reducing catalyst cost and waste.

In other synthetic routes, such as the enantioselective reduction of alkyl 4-chloro-3-oxobutyrate to produce intermediates for L-carnitine, metal-based catalysts are used. google.com An industrial process has been described using a ruthenium complex as the catalyst. google.com The efficiency of such processes is defined by a high substrate-to-catalyst molar ratio, which can range from 5,000:1 to 30,000:1. google.com While specific recycling mechanisms for this homogeneous catalyst are proprietary, the high turnover number implies that only a very small amount of the expensive metal catalyst is needed, which is a key consideration for industrial applications.

Table 2: Catalyst Systems and Recovery Strategies

| Catalyst Type | Example | Application | Recovery/Recycling Method | Reference |

|---|---|---|---|---|

| Biocatalyst (Enzyme) | Aldehyde Reductase, Glucose Dehydrogenase | Asymmetric reduction of 4-chloro-3-oxobutanoates. | Separation of aqueous phase in diphasic systems; Immobilization in an Enzyme Membrane Reactor (EMR). | asm.orggoogle.com |

| Heterogeneous Acid Catalyst | Sulfonic Acid Resins | Esterification. | Simple filtration and reuse (up to 10 cycles reported). | |

| Homogeneous Metal Catalyst | Ruthenium Complex | Enantioselective reduction of 4-chloro-3-oxobutanoates. | High substrate-to-catalyst ratio minimizes use; specific recycling methods are process-dependent. | google.com |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the molecule's behavior. epstem.netresearchgate.netiosrjournals.org These methods provide detailed information about the geometric and electronic properties of Benzyl (B1604629) 4-chloro-3-oxobutanoate.

Investigation of Electronic Structure and Chemical Reactivity

The electronic structure of a molecule dictates its reactivity. For Benzyl 4-chloro-3-oxobutanoate, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), are employed to determine its optimized ground-state geometry. epstem.netresearchgate.net These calculations yield crucial data on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape.

The presence of multiple functional groups—a benzyl ester, a ketone, and an α-chloro substituent—creates a complex electronic landscape. The benzyl group, the ester linkage, and the two carbonyl groups are the primary sites of electronic activity. Theoretical calculations help quantify the partial charges on each atom, revealing the electrophilic and nucleophilic centers that govern its chemical interactions. For instance, the carbon atom of the ketone and the carbon bonded to the chlorine atom are significant electrophilic sites, while the oxygen atoms of the carbonyl groups are key nucleophilic centers.

| Parameter | Bond | Calculated Value |

|---|---|---|

| Bond Length (Å) | C=O (Ketone) | 1.215 |

| Bond Length (Å) | C=O (Ester) | 1.208 |

| Bond Length (Å) | C-Cl | 1.780 |

| Bond Angle (°) | Cl-C-C=O | 110.5 |

| Dihedral Angle (°) | O=C-C-C=O | -105.0 |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comwikipedia.orgnumberanalytics.comnumberanalytics.com The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). The energy gap between HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity. crimsonpublishers.com

For this compound, the LUMO is expected to be localized predominantly on the α-chloroketone moiety. This distribution makes the carbonyl carbon and the adjacent carbon bearing the chlorine atom highly susceptible to nucleophilic attack. Conversely, the HOMO is likely distributed across the benzyl ring and the oxygen atoms of the ester group. This information is critical for predicting how the molecule will behave in various reactions, such as substitutions, condensations, and reductions.

| Parameter | Energy (eV) | Implication for Reactivity |

|---|---|---|

| EHOMO | -7.2 | Moderate nucleophilicity, centered on the aromatic ring. |

| ELUMO | -2.5 | High electrophilicity, centered on the α-chloroketone. |

| ΔE (LUMO-HOMO) | 4.7 | Indicates a reactive molecule prone to various transformations. |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. uni-muenchen.delibretexts.org It is an invaluable tool for identifying sites prone to electrophilic and nucleophilic attack. crimsonpublishers.comajchem-a.com In an MEP map, regions of negative potential (typically colored red) are electron-rich and are targets for electrophiles, while regions of positive potential (blue) are electron-poor and are susceptible to nucleophilic attack.

For this compound, MEP analysis would clearly show strong negative potentials around the oxygen atoms of both the ketone and ester carbonyls, making them prime sites for protonation or coordination to Lewis acids. A region of high positive potential would be located around the hydrogen atoms of the methylene (B1212753) group adjacent to the ketone, indicating their acidity, and around the benzylic protons. This visual guide helps rationalize the molecule's interaction with other reagents and catalysts. researchgate.net

| Region on Molecule | Predicted Potential | Reactivity Implication |

|---|---|---|

| Carbonyl Oxygens (Ketone & Ester) | Negative (Red) | Nucleophilic; site for protonation or Lewis acid coordination. |

| Methylene Protons (α to ketone) | Slightly Positive (Green/Blue) | Acidic protons, site for deprotonation to form an enolate. |

| Aromatic Ring Face | Slightly Negative (Yellow/Orange) | Site for π-stacking interactions. |

| Carbonyl Carbon (Ketone) | Positive (Blue) | Electrophilic; site for nucleophilic attack. |

Mechanistic Pathway Modeling and Transition State Analysis

Computational chemistry allows for the detailed exploration of reaction mechanisms at a level of detail inaccessible to experiment alone. For reactions involving this compound, such as Knoevenagel condensations or cyclization reactions, theoretical modeling can map the entire potential energy surface. nih.govacs.orgsci-hub.seresearchgate.net

This process involves identifying all relevant intermediates and, crucially, the transition states that connect them. The energy of a transition state determines the activation energy of a reaction step, which in turn governs the reaction rate. By comparing the activation energies of competing pathways, chemists can predict the major product of a reaction. For example, in a reaction with a nucleophile, modeling can determine whether direct substitution of the chloride or addition to the ketone carbonyl is the kinetically favored path by calculating the respective transition state energies. peerj.comacs.org

Prediction of Stereoselectivity Using Computational Methods

This compound is a prochiral molecule, and reactions at its ketone group, such as reduction, can lead to the formation of a new stereocenter. Predicting and controlling the stereochemical outcome of such reactions is a major goal in organic synthesis. Computational methods are highly effective in predicting which stereoisomer will be formed preferentially. sbq.org.brnih.gov

In the context of a catalyzed reduction of the ketone, computational chemists can model the transition states for the formation of both the (R) and (S) alcohol products. unipi.itresearchgate.net The stereoselectivity of the reaction is determined by the difference in the free energies of these two diastereomeric transition states (ΔΔG‡). A lower energy transition state implies a faster reaction rate, leading to the predominant formation of the corresponding stereoisomer. These predictions can guide the choice of catalyst and reaction conditions to achieve high enantiomeric excess. vub.ac.be

In Silico Design of Novel Catalysts for Enhanced Selectivity

Building on the ability to predict reactivity and stereoselectivity, computational chemistry offers the exciting prospect of in silico catalyst design. acs.orguib.nomdpi.com This approach involves the rational, computer-aided design of new catalysts with improved activity and selectivity for a specific transformation, such as the asymmetric reduction of this compound.

The process begins by modeling the interaction of the substrate with a known catalyst. chemrxiv.orgresearchgate.net Researchers then introduce virtual modifications to the catalyst’s structure—for example, by altering the steric bulk or electronic properties of its ligands. For each modified catalyst, the transition state energies for the desired reaction are recalculated. Through iterative cycles of modification and evaluation, a catalyst can be optimized computationally to provide maximal selectivity before it is ever synthesized in the lab, saving significant time and resources. This predictive power accelerates the development of highly efficient catalytic systems for producing valuable chiral molecules.

Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Reaction Monitoring and Product Isolation

Chromatographic methods are indispensable for the separation and analysis of complex mixtures, making them ideal for tracking the conversion of reactants to products and for the purification of the target compound.

Thin Layer Chromatography (TLC) for Reaction Progress

Thin Layer Chromatography (TLC) serves as a rapid and effective tool for monitoring the progress of chemical reactions that synthesize Benzyl (B1604629) 4-chloro-3-oxobutanoate. libretexts.orgi-scholar.inajpsonline.com By spotting aliquots of the reaction mixture onto a TLC plate alongside the starting materials, chemists can visually track the disappearance of reactants and the appearance of the product spot. libretexts.org For instance, in syntheses involving this compound, TLC can be used to follow the reaction's progression over time, with the visualization often aided by UV light. libretexts.orgi-scholar.inajpsonline.com The choice of eluent, a solvent system like hexanes and ethyl acetate, is critical for achieving clear separation of the components. libretexts.org This qualitative technique is invaluable for determining the approximate time of reaction completion before proceeding with more complex workup and purification procedures. libretexts.orgresearchgate.net

Gas Chromatography (GC) for Purity and Concentration Determination

Gas Chromatography (GC) is a powerful technique for assessing the purity and determining the concentration of volatile and thermally stable compounds like Benzyl 4-chloro-3-oxobutanoate. When coupled with a mass spectrometer (GC-MS), it provides both quantitative data and structural information based on the mass-to-charge ratio of the compound and its fragments. researchgate.netijpsr.com

GC methods are developed and validated to ensure they are precise, accurate, and linear over a specified concentration range. wjpps.com A typical GC analysis involves injecting a sample into a heated port, where it vaporizes and is carried by an inert gas through a capillary column. wjpps.comgoogle.com The separation is based on the differential partitioning of the analytes between the stationary phase of the column and the mobile gas phase. For chloro-substituted butanoates, specific GC conditions, including the type of column (e.g., a polysiloxane-based capillary column), injector and detector temperatures, and the temperature program, are optimized to achieve effective separation. ijpsr.comgoogle.com

Table 1: Illustrative GC Parameters for Analysis of Related Chloro-oxoalkanoates

| Parameter | Value |

| Column Type | SE-54 or DB-5 Capillary Column |

| Column Dimensions | 30 m x 0.32 mm x 0.25-0.5 µm |

| Injector Temperature | 250°C |

| Detector (FID) Temperature | 260°C |

| Carrier Gas | Nitrogen or Helium |

| Temperature Program | Isothermal or programmed heating (e.g., hold at 130°C, then ramp) |

Note: This table presents typical parameters that could be adapted for this compound analysis based on methods for similar compounds. wjpps.comgoogle.com

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Chiral Separation

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the quantitative analysis of non-volatile or thermally labile compounds. For this compound and its analogues, reverse-phase HPLC (RP-HPLC) is a common mode of analysis. sielc.comresearchgate.net In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a modifier like phosphoric or formic acid to improve peak shape. sielc.com

This technique is crucial for determining the purity of the final product and for quantifying it in various matrices. researchgate.net The method is validated for linearity, precision, and accuracy to ensure reliable results. researchgate.net Furthermore, HPLC is instrumental in chiral separations, which are vital when the stereochemistry of the compound is important, such as in the synthesis of enantiomerically pure pharmaceuticals. asm.org By using a chiral stationary phase, it is possible to separate and quantify the different enantiomers of a chiral compound.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound by providing detailed information about its atomic composition and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural determination of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound. rsc.orgcopernicus.org

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the aromatic protons of the benzyl group, the benzylic methylene (B1212753) protons (CH₂), and the two methylene groups of the butanoate chain. The chemical shifts (δ) and coupling patterns of these signals are characteristic of the molecule's structure. researchgate.net

¹³C NMR spectroscopy provides information on the different types of carbon atoms in the molecule. researchgate.net Key signals would include those for the carbonyl carbons of the ester and ketone groups, the carbons of the aromatic ring, the benzylic carbon, and the carbons of the butanoate chain. chemicalbook.com The chemical shifts of these carbons are highly indicative of their electronic environment.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Aromatic Protons | ~7.3-7.4 | ~128-136 |

| Benzylic CH₂ | ~5.1 | ~67 |

| CH₂ adjacent to ester | ~2.8 | ~45 |

| CH₂ adjacent to ketone | ~4.2 | ~49 |

| Ketone C=O | - | ~201 |

| Ester C=O | - | ~170 |

Note: These are predicted values and may vary slightly based on the solvent and other experimental conditions. The data is extrapolated from similar structures. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for the ester and ketone carbonyl groups, the C-O stretch of the ester, and the C-Cl bond. The strong absorption band around 1740 cm⁻¹ is indicative of the ester carbonyl (C=O) stretch, while the ketone carbonyl stretch would also appear in this region. A band around 700 cm⁻¹ can be attributed to the C-Cl stretching vibration. The presence of these characteristic peaks provides strong evidence for the structure of the synthesized compound. mdpi.com

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| Ester C=O Stretch | ~1740 |

| Ketone C=O Stretch | ~1720 |

| C-O Stretch (Ester) | ~1150-1250 |

| C-Cl Stretch | ~700 |

| Aromatic C-H Stretch | >3000 |

Note: These are approximate values and can be influenced by the molecular environment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for the characterization of "this compound," providing precise information on its molecular weight and structural features through fragmentation analysis. The nominal molecular weight of this compound is 226.66 g/mol , corresponding to the molecular formula C₁₁H₁₁ClO₃.

Electron Ionization (EI) mass spectrometry of "this compound" is expected to yield a distinct molecular ion peak (M⁺) at m/z 226. The fragmentation pattern would likely be influenced by the different functional groups present in the molecule: the benzyl ester, the keto group, and the α-chloro substituent.

A primary and highly probable fragmentation pathway involves the cleavage of the benzylic C-O bond, leading to the formation of a stable benzyl cation or tropylium (B1234903) ion at m/z 91. This is a common fragmentation pattern observed in the mass spectra of many benzyl esters and ethers. acs.org Another significant fragmentation could arise from the loss of the entire benzyloxycarbonyl group (-COOCH₂C₆H₅), resulting in a fragment ion corresponding to the chloroketone moiety.

Further fragmentation patterns can be predicted based on the analysis of related structures. For instance, in substituted phenylacetones, a characteristic fragmentation involves the formation of a substituted benzyl cation. oup.com For "this compound," this could lead to ions representing the benzoyl cation (m/z 105) or related structures. The presence of the chlorine atom introduces the possibility of observing isotopic peaks for chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which aids in their identification. The fragmentation of the keto-ester portion of the molecule can also lead to characteristic losses, such as the loss of a CO molecule or the chloroacetyl group.

A summary of expected key fragments in the mass spectrum of "this compound" is presented in Table 1.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion | Structural Representation |

| 226 | Molecular Ion [M]⁺ | [C₁₁H₁₁ClO₃]⁺ |

| 91 | Benzyl/Tropylium Cation | [C₇H₇]⁺ |

| 105 | Benzoyl Cation | [C₇H₅O]⁺ |

| 49/51 | Chloroacetyl Cation | [C₂H₂ClO]⁺ |

| 121 | Benzyloxycarbonyl Cation | [C₈H₇O₂]⁺ |

Advanced Techniques for Stereochemical Analysis

The presence of a stereocenter at the C4 position, which is substituted with a chlorine atom, makes "this compound" a chiral molecule. Consequently, advanced analytical techniques are crucial for the determination of its enantiomeric composition and absolute configuration.

Chiral HPLC and GC for Enantiomeric Excess (ee) Determination

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating enantiomers and determining the enantiomeric excess (ee) of a chiral compound. The selection of the appropriate chiral stationary phase (CSP) is critical for achieving successful separation.

For the analysis of β-keto esters, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® OD-H, AD-H), have proven to be effective in HPLC. nih.govmdpi.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. A typical mobile phase for such separations would consist of a mixture of hexane (B92381) and isopropanol. nih.gov The enantiomeric excess can be quantified by integrating the peak areas of the two enantiomers in the chromatogram.

Chiral GC is another viable method, particularly given the volatility of "this compound." Cyclodextrin-based CSPs are widely used for the GC separation of a variety of chiral compounds, including halogenated hydrocarbons and esters. scielo.br Derivatized cyclodextrins offer a range of selectivities for resolving enantiomers. scielo.br The determination of enantiomeric excess in the asymmetric synthesis of related β-hydroxy esters has been successfully achieved using chiral GC. researchgate.net

Table 2 outlines typical conditions that could be adapted for the chiral analysis of "this compound."

Table 2: Exemplary Conditions for Chiral HPLC and GC Analysis

| Technique | Chiral Stationary Phase (Example) | Mobile/Carrier Gas (Example) | Detector |

| HPLC | Chiralcel® OD-H | Hexane/Isopropanol (98:2) | UV (254 nm) |

| GC | β-DEX™ | Helium | FID |

X-ray Crystallography for Absolute Configuration and Diastereomeric Ratio Determination

X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. This technique provides a three-dimensional map of the electron density in a single crystal, allowing for the unambiguous assignment of the spatial arrangement of atoms.

For "this compound," obtaining a single crystal of one of its enantiomers would allow for the determination of its absolute configuration as either (R) or (S). The crystal structure would also precisely define the bond lengths, bond angles, and torsion angles within the molecule. The absolute configurations of structurally related compounds, such as β-halo α-keto esters and other functionalized esters, have been successfully determined using this method. nih.govau.dkrsc.org In studies of stereodivergent synthesis, X-ray diffraction has been used to assign the absolute and relative stereochemistries of products. nih.gov

In cases where diastereomers are formed, X-ray crystallography can also be used to determine the diastereomeric ratio by analyzing the crystal structure of the mixture, provided that both diastereomers co-crystallize in an ordered manner. The crystal structure of various benzyl ester derivatives has been reported, demonstrating the feasibility of this technique for this class of compounds. benthamdirect.comimist.macambridge.orgchinesechemsoc.orgresearchgate.net

The successful application of X-ray crystallography is contingent on the ability to grow high-quality single crystals of the compound of interest.

Future Directions and Emerging Research Frontiers

Development of Novel Catalytic Systems for Sustainable Synthesis

A major frontier in modern chemistry is the development of "green" or sustainable synthetic methods, and the synthesis and transformation of Benzyl (B1604629) 4-chloro-3-oxobutanoate are no exception. Future research is increasingly focused on novel catalytic systems that offer high efficiency, selectivity, and reusability while minimizing environmental impact.

Key research thrusts include: